molecular formula C18H13N3O4 B5604559 3-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B5604559
M. Wt: 335.3 g/mol
InChI Key: DHCRVZJQOJEOAB-YBFXNURJSA-N
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Description

3-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring system substituted with a hydroxy group and a nitrophenylmethylidene moiety. Schiff bases are known for their versatility in forming stable complexes with transition metals and have applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under mild conditions.

Major Products

    Oxidation: Formation of a naphthoquinone derivative.

    Reduction: Formation of an amino-substituted naphthalene derivative.

    Substitution: Formation of various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Potential use as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. Additionally, the compound’s hydrazone moiety can interact with nucleophilic sites on proteins and DNA, leading to potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

3-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-17-10-14-4-2-1-3-13(14)9-16(17)18(23)20-19-11-12-5-7-15(8-6-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCRVZJQOJEOAB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide

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